

Spectroscopic Profile of Tris(2-benzimidazolylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-benzimidazolylmethyl)amine*

Cat. No.: B1330919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(2-benzimidazolylmethyl)amine** (TMB), a versatile tripodal ligand with significant applications in coordination chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols to ensure reproducibility and aid in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Tris(2-benzimidazolylmethyl)amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.53	m	6H	C_6H_4 (aromatic)	CD_3OD
7.21	m	6H	C_6H_4 (aromatic)	CD_3OD
4.07	s	6H	$-\text{CH}_2-$	CD_3OD

Reference:[1]

Table 2: ^{13}C NMR Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

Chemical Shift (δ) ppm	Assignment	Solvent
152.88	C=N (imidazole)	DMSO-d ₆
143.82	Aromatic C	DMSO-d ₆
138.12	Aromatic C	DMSO-d ₆
124.20	Aromatic CH	DMSO-d ₆
116.00	Aromatic CH	DMSO-d ₆
39.00	-CH ₂ -	DMSO-d ₆

Note: Data is for a similar bifunctional molecule, bis(benzimidazol-2-yl)methane, and provides an estimation of expected shifts.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

Wavenumber (cm ⁻¹)	Assignment
3391	N-H stretch
3177	Aromatic C-H stretch
1624	C=N stretch (imidazole)
1535	Aromatic C=C stretch
1437	C-H bend
1273	C-N stretch
1119	C-H in-plane bend
737	C-H out-of-plane bend

Reference:[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

λ_{max} (nm)	Solvent
280	DMF

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of **Tris(2-benzimidazolylmethyl)amine**

A common synthetic route involves the condensation reaction between nitrilotriacetic acid and o-phenylenediamine.

Procedure:

- Grind 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar to create a homogeneous solid mixture.
- Transfer the mixture to a 250 mL single-neck round-bottom flask.
- Heat the flask in an oil bath at 190–200 °C for 1 hour.
- After cooling, crush the resulting solid and reflux it in methanol for 6 hours to extract the product.
- Filter the hot solution to remove unreacted nitrilotriacetic acid.
- Evaporate the methanol from the filtrate to obtain a white-pink powder.
- Wash the powder with hot water four times to remove any unreacted o-phenylenediamine and dry the final product.[1]

NMR Spectroscopy

¹H and ¹³C NMR Analysis:

- Sample Preparation: Dissolve a small amount of **Tris(2-benzimidazolylmethyl)amine** in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.
- ¹H NMR Acquisition:
 - Tune and shim the instrument to the sample.
 - Acquire a standard one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
 - A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Potassium Bromide (KBr) Pellet Method:

- Thoroughly dry spectroscopic grade KBr to remove any moisture.
- Grind 1-2 mg of the **Tris(2-benzimidazolylmethyl)amine** sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Place the powder into a pellet-forming die.

- Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

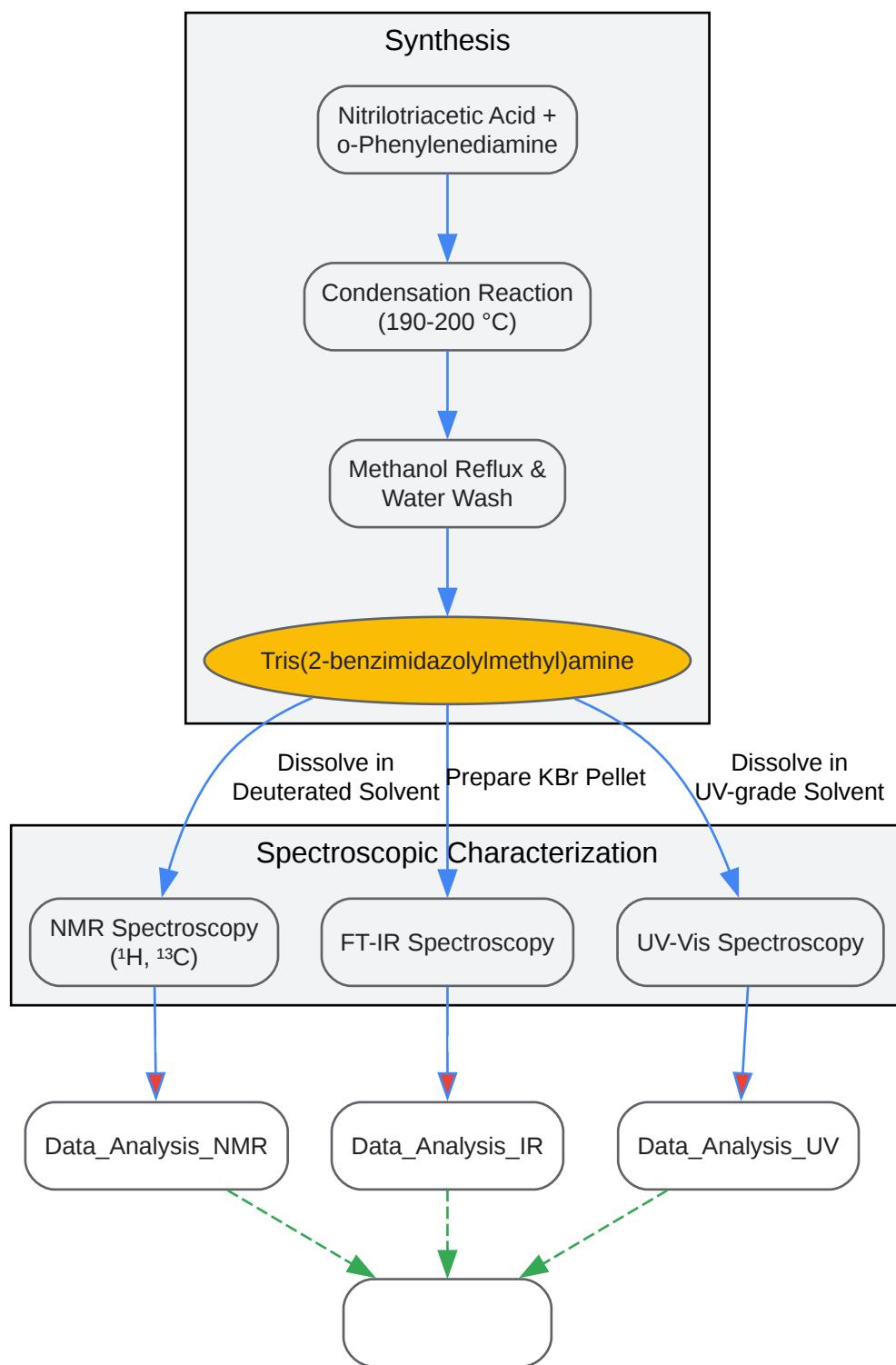
UV-Vis Spectroscopy

Solution-Phase Analysis:

- Prepare a stock solution of **Tris(2-benzimidazolylmethyl)amine** of a known concentration in a UV-transparent solvent, such as dimethylformamide (DMF).
- Use a UV-Vis spectrophotometer and a quartz cuvette.
- Record a baseline spectrum with the pure solvent.
- Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength of maximum absorbance (λ_{max}).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Tris(2-benzimidazolylmethyl)amine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Tris(2-benzimidazolylmethyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330919#spectroscopic-data-nmr-ir-uv-vis-of-tris-2-benzimidazolylmethyl-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com